3-fluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide
Overview
Description
3-fluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide is a fluorinated quinoline derivative. The incorporation of a fluorine atom into the quinoline structure enhances the compound’s biological activity and provides unique properties .
Preparation Methods
The synthesis of 3-fluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide involves several steps. One common method includes the condensation of anilines with methyl 2-fluoro-3-methoxyacrylate, followed by transformation in the presence of strong acids . Industrial production methods often involve cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents.
Chemical Reactions Analysis
3-fluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.
Cross-coupling reactions: These reactions often involve palladium catalysts and are used to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various quinoline derivatives.
Scientific Research Applications
3-fluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-fluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s ability to inhibit enzymes and disrupt cellular processes . For example, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell death . The compound’s unique structure allows it to interact with multiple targets, making it effective against a broad spectrum of pathogens.
Comparison with Similar Compounds
3-fluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide can be compared with other fluorinated quinolines, such as:
7-fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and for the treatment of rheumatic arthritis and psoriasis.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and provides unique properties compared to other fluorinated quinolines .
Properties
IUPAC Name |
3-fluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O/c1-12-9-14(16-7-2-3-8-17(16)21-12)11-20-18(22)13-5-4-6-15(19)10-13/h2-10H,11H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXQBRPKMHLNCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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